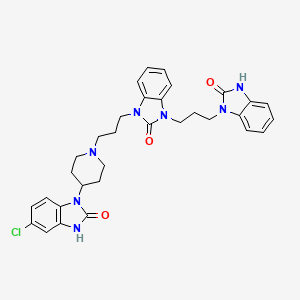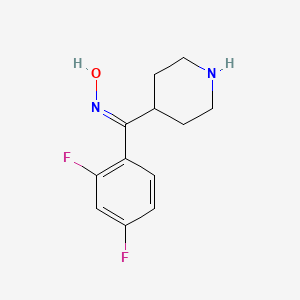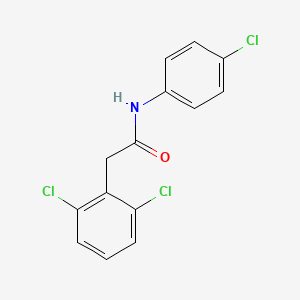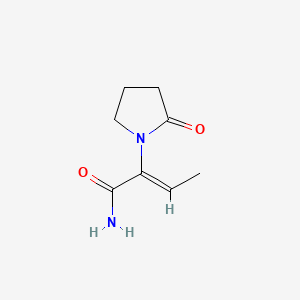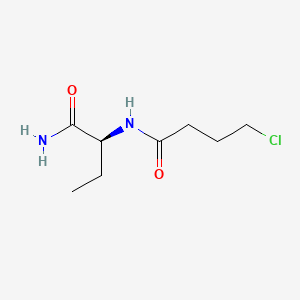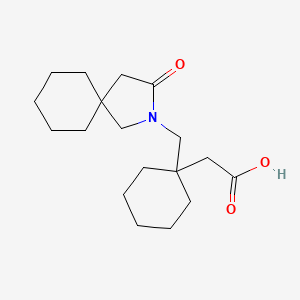
7-Hydroxy Loxapine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Hydroxy Loxapine N-Oxide is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent.
Scientific Research Applications
Methodological Developments in Analyzing Metabolites
The significance of 7-Hydroxy Loxapine N-Oxide and related metabolites is evident in methodological advancements for analyzing these substances in human plasma. Meng et al. (2017) developed and validated a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying loxapine and its metabolites, including 7-Hydroxy Loxapine N-Oxide, in human plasma, highlighting the technical challenges and their solutions in the process. This method supports regulated clinical development by offering precise and accurate measurements of these compounds (Meng et al., 2017).
Clinical Applications and Pharmacokinetics
The role of 7-Hydroxy Loxapine N-Oxide extends to clinical applications and pharmacokinetic studies. Zimmer et al. (2010) validated two ESI-LC-MS/MS methods for the quantitative analysis of loxapine and its metabolites, including 7-Hydroxy Loxapine N-Oxide, in human plasma. These methods were accurate and precise, and have been used to support clinical trials, demonstrating the clinical relevance of these compounds (Zimmer et al., 2010).
Wong et al. (2012) explored the disposition of loxapine and its metabolites in different brain regions, cerebrospinal fluid, and plasma of rats. They developed a rapid LC-MS/MS method for simultaneous quantification, providing a tool for preclinical and clinical investigations, which helps in understanding the roles of loxapine and its metabolites, including 7-Hydroxy Loxapine N-Oxide, in neurotherapeutics (Wong et al., 2012).
Luo et al. (2011) identified the hepatic cytochrome P450 enzymes involved in the oxidative metabolism of loxapine to its metabolites, including 7-Hydroxy Loxapine N-Oxide. This research provides insights into the metabolic pathways and enzyme interactions of loxapine and its metabolites, which is crucial for understanding drug-drug interactions and optimizing pharmacotherapy (Luo et al., 2011).
properties
CAS RN |
37081-77-9 |
|---|---|
Product Name |
7-Hydroxy Loxapine N-Oxide |
Molecular Formula |
C18H18ClN3O3 |
Molecular Weight |
359.81 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
2-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol; 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol N-Oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



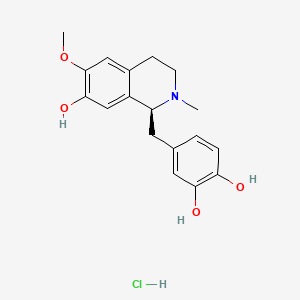
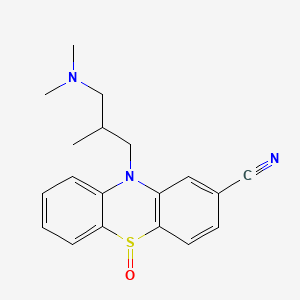
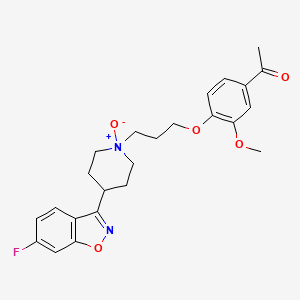
![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)
![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)
